molecular formula C12H11B B3053252 2-(1-Bromoethyl)naphthalene CAS No. 52428-02-1

2-(1-Bromoethyl)naphthalene

Cat. No. B3053252
CAS RN: 52428-02-1
M. Wt: 235.12 g/mol
InChI Key: ZUVXJTQVUPLBJS-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-(1-Bromoethyl)naphthalene involves a three-step reaction starting with the bromination of naphthalene in the presence of an oxidizing agent such as N-bromosuccinimide, followed by treatment with magnesium or lithium to create a Grignard reagent which then reacts with 1,2-dibromoethane to form 2-(1-Bromoethyl)naphthalene.


Molecular Structure Analysis

The molecular structure of 2-(1-Bromoethyl)naphthalene is represented by the linear formula C12H11Br . The molecular weight of the compound is 235.12 g/mol .


Chemical Reactions Analysis

1-(2-Bromoethyl)naphthalene can be obtained from the reaction between 1-(2-hydroxyethyl)naphthalene and phosphorus tribromide . It may be used to synthesize 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole .


Physical And Chemical Properties Analysis

2-(1-Bromoethyl)naphthalene appears as a colorless to pale yellow liquid. It has a boiling point of 370 °C and a melting point of -1 °C. The compound is soluble in ethanol and benzene but insoluble in water. The refractive index is 1.638 (lit.) and the density is 1.646 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Material Chemistry

2-(1-Bromoethyl)naphthalene and its derivatives play a significant role in the field of synthesis and material chemistry. For instance, bromo-substituted naphthalene derivatives are crucial precursors in the synthesis of core-substituted naphthalene diimides (cNDIs), which have widespread applications in materials and supramolecular chemistry (Ping, 2012). Further, these compounds are involved in the generation of various naphthalene derivatives through reactions with olefinic or acetylenic dienophiles, highlighting their versatility in organic synthesis (Faragher & Gilchrist, 1976).

Environmental and Combustion Studies

2-(1-Bromoethyl)naphthalene has been studied in the context of environmental science, particularly concerning the formation of hazardous byproducts during combustion. Research has explored the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, which include derivatives of 2-(1-Bromoethyl)naphthalene. This is crucial for understanding the environmental impact of materials containing brominated hydrocarbons when subjected to incineration or accidental fires (Evans & Dellinger, 2003).

Applications in Medicinal Chemistry

The compound finds applications in medicinal chemistry as well. It has been used as a key intermediate in the synthesis of labelled SR57746A, Xaliproden (Ellames & Herbert, 2010), demonstrating its importance in the development of pharmaceuticals.

Polymer Science

In the field of polymer science, 2-(1-Bromoethyl)naphthalene derivatives have been used in the preparation of novel hypercrosslinked polymeric adsorbents. These materials show potential in selective adsorption processes, a crucial aspect of environmental remediation and chemical separation technologies (Yuan et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, naphthalene diimides, including those derived from 2-(1-Bromoethyl)naphthalene, have been explored for their applications in molecular switching devices, ion-channels, and as gelators for sensing aromatic systems. This illustrates the compound's role in the development of advanced materials and molecular devices (Kobaisi et al., 2016).

Safety And Hazards

2-(1-Bromoethyl)naphthalene causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-bromoethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVXJTQVUPLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595538
Record name 2-(1-Bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bromoethyl)naphthalene

CAS RN

52428-02-1
Record name 2-(1-Bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-bromoethyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

HBr gas (39.4 g, 486 mmol) was bubbled into a solution of 2-vinylnaphthalene (75 g, 486 mmol) in benzene (100 mL) over a period of 7-8 hours at 55-60° C. The solution was cooled to room temperature, and the benzene with the small excess of HBr was removed under vacuum yielding 105 g (91%) crude of 2-(1-Bromoethyl)-naphthalene. It was used without further purification. C12H11Br; MS: 235.12.
Name
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Naphthalen-2-yl)ethanol (2.0 g, 11.6 mmol) was dissolved in toluene (30 mL). The solution was cooled to 0° C. PBr3 (1.09 mL, 11.6 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give crude 2-(1-bromoethyl)naphthalene. This intermediate was used in the following step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AK Jha, S Kishor, N Jain - RSC Advances, 2015 - pubs.rsc.org
Palladium catalyzed cross-coupling with aryl chlorides has always been a challenge and does not take place without the assistance of bulky phosphine ligands, NHCs or other additives…
Number of citations: 4 pubs.rsc.org
T Lin, P Qian, YE Wang, M Ou, N Cui… - Asian Journal of …, 2022 - Wiley Online Library
A direct and convenient method for the palladium‐catalyzed reductive cross‐coupling of aryl iodides or alkenyl bromides and secondary benzyl halides under ambient CO pressure to …
Number of citations: 1 onlinelibrary.wiley.com
W Yang, C Chen, KS Chan - Dalton Transactions, 2018 - pubs.rsc.org
Hydrodebromination of allylic and benzylic bromides was successfully achieved by a rhodium porphyrin complex catalyst using water as the hydrogen source without a sacrificial …
Number of citations: 10 pubs.rsc.org
J Erchegyi, B Penke, L Simon… - Journal of medicinal …, 2003 - ACS Publications
We present a family of human sst 4 -selective, high-affinity (IC 50 = 2−4 nM) cyclic somatostatin (SRIF) octapeptides. These peptides result from the substitution of dTrp 8 in Hc[Cys 3 -…
Number of citations: 39 pubs.acs.org
M Huang, J Hu, S Shi, A Friedrich… - … A European Journal, 2022 - Wiley Online Library
Defunctionalization of readily available feedstocks to provide alkenes for the synthesis of multifunctional molecules represents an extremely useful process in organic synthesis. Herein, …
Y Wang, W Huang, C Wang, J Qu, Y Chen - Organic Letters, 2020 - ACS Publications
Phenylacetamides represent versatile feedstocks in synthetic chemistry, widely existing in drug molecules and natural products. Herein, we disclose a nickel-catalyzed formal …
Number of citations: 22 pubs.acs.org
P Fan, Y Jin, J Liu, R Wang, C Wang - Organic Letters, 2021 - ACS Publications
Aldehydes and aziridines are both intrinsic electrophilic reagents, and thus the coupling reaction between these two compounds is highly challenging. In this protocol, the merger of …
Number of citations: 19 pubs.acs.org
CK Bradsher, JC Parham - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
Through quaternization of an acetal of picolinaldehyde with suitable α‐haloalkylarenes, a number of acridizinium salts, having a substituent at the meso position adjacent to nitrogen, …
Number of citations: 8 onlinelibrary.wiley.com
AK Jha - 2018 - eprint.iitd.ac.in
Chapter 1: An overview of the aza-heterocycles and their importance in different fields such as drugs, natural products, and in living systems has been provided. Different approaches …
Number of citations: 2 eprint.iitd.ac.in
SD Bull, SG Davies, SW Epstein, AC Garner, N Mujtaba… - Tetrahedron, 2006 - Elsevier
Enolates of (S)-N,N′-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione exhibit high levels of enantiodiscrimination in alkylations with (RS)-1-aryl-1-bromoethanes and (RS)-2-…
Number of citations: 33 www.sciencedirect.com

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